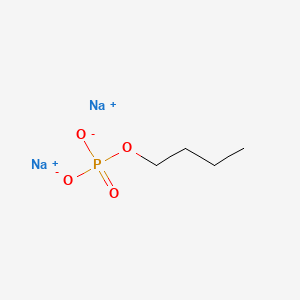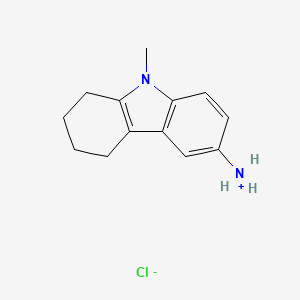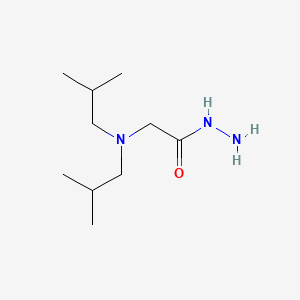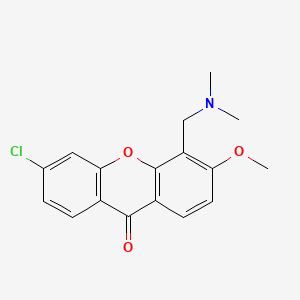
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is a synthetic xanthone derivative. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a chloro, dimethylamino, and methoxy substituent, which contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the xanthone core: The xanthone core can be synthesized through the cyclization of appropriate benzophenone derivatives under acidic conditions.
Introduction of the chloro substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Dimethylamino group addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Methoxy group addition: The methoxy group is typically introduced through methylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthone derivatives.
Applications De Recherche Scientifique
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it may modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one: Similar structure but with a diethylamino group instead of a dimethylamino group.
3,6-Bis(dimethylamino)-9H-xanthen-9-one: Contains two dimethylamino groups, providing different chemical and biological properties.
Uniqueness
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its chloro, dimethylamino, and methoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications.
Propriétés
Numéro CAS |
26207-24-9 |
|---|---|
Formule moléculaire |
C17H16ClNO3 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
6-chloro-4-[(dimethylamino)methyl]-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C17H16ClNO3/c1-19(2)9-13-14(21-3)7-6-12-16(20)11-5-4-10(18)8-15(11)22-17(12)13/h4-8H,9H2,1-3H3 |
Clé InChI |
OFULJDBLNLYXEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=CC2=C1OC3=C(C2=O)C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)



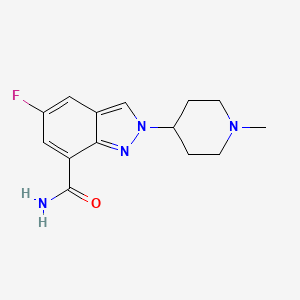
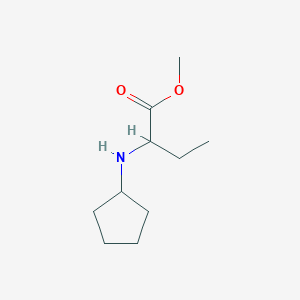

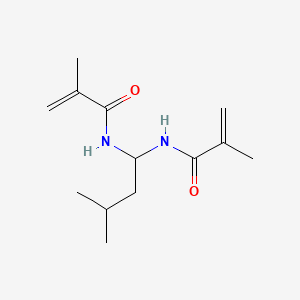

![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
